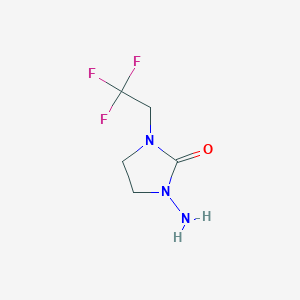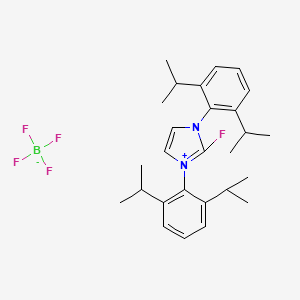
1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one
Overview
Description
“1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1715035-12-3 . It has a molecular weight of 183.13 .
Physical and Chemical Properties The compound is a liquid at room temperature . Its IUPAC Name is 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one and its Inchi Code is 1S/C5H8F3N3O/c6-5(7,8)3-10-1-2-11(9)4(10)12/h1-3,9H2 .
Scientific Research Applications
Organic Synthesis
The compound is utilized in organic synthesis, particularly in the creation of N-2,2,2-trifluoroethylisatin ketimines . These ketimines are valuable synthons in the synthesis of various bioactive molecules due to their fluorine content, which can significantly alter the physical and chemical properties of the synthesized compounds.
Medicinal Chemistry
In medicinal chemistry, 1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one is used for the introduction of fluorine atoms into drug molecules . The presence of trifluoromethyl groups can enhance the metabolic stability of molecules and affect their biological activities, such as drug absorption and receptor interaction.
Pesticide Development
The compound’s applications in pesticide development are linked to its role in the synthesis of fluorinated organic compounds . These compounds are often more resistant to degradation and can offer prolonged protection against pests compared to their non-fluorinated counterparts.
Functional Materials
In the field of functional materials, the incorporation of fluorinated compounds like 1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one can result in materials with enhanced properties . For example, they can contribute to the development of materials with improved thermal stability and chemical resistance.
Protease Inhibition
While specific studies on the use of this compound in protease inhibition were not found in the search results, fluorinated compounds are known to play a significant role in the development of protease inhibitors . These inhibitors are crucial in the treatment of various diseases, including hypertension and HIV.
Anticancer Research
Similarly, the direct application of 1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one in anticancer research was not detailed in the available data . However, fluorinated compounds are commonly used in the design of anticancer drugs due to their ability to modulate the activity and delivery of therapeutic agents.
Anti-HIV Research
The compound’s potential application in anti-HIV research is inferred from its role in the synthesis of fluorinated molecules . Fluorinated compounds have been explored for their use in anti-HIV drugs, which can benefit from the enhanced stability and efficacy provided by the fluorine atoms.
Safety and Hazards
properties
IUPAC Name |
1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N3O/c6-5(7,8)3-10-1-2-11(9)4(10)12/h1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAMDCYSPPCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one | |
CAS RN |
1715035-12-3 | |
| Record name | 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)




![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)
